Oxyphenonium

Catalog No.
S1505693
CAS No.
14214-84-7
M.F
C21H34NO3+
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxyphenonium

CAS Number

14214-84-7

Product Name

Oxyphenonium

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium

Molecular Formula

C21H34NO3+

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1

InChI Key

GFRUPHOKLBPHTQ-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

solubility

1.36e-04 g/L

Synonyms

2-((Cyclohexylhydroxyphenylacetyl)oxy)-N,N-diethyl-N-methylethanaminium, Atrenyl, Bromide, Oxyphenonium, Chloride, Oxyphenonium, Iodide, Oxyphenonium, Metacin, Methacin, Oxyphenon, Oxyphenonium, Oxyphenonium Bromide, Oxyphenonium Bromide, (+)-Isomer, Oxyphenonium Bromide, (+-)-Isomer, Oxyphenonium Bromide, (-)-Isomer, Oxyphenonium Chloride, Oxyphenonium Iodide, Oxyphenonium Iodide, (R)-Isomer, Oxyphenonium Iodide, (S)-Isomer, Oxyphenonium, (+-)-Isomer, Oxyphenonium, (R)-Isomer, Oxyphenonium, (S)-Isomer, Spastrex

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

The exact mass of the compound Oxyphenonium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.36e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds. It belongs to the ontological category of acylcholine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Oxyphenonium, also known as Oxyphenonium bromide, is a quaternary ammonium anticholinergic agent primarily used for its antimuscarinic properties. It is chemically classified as a small molecule with the formula C21H34BrNO3C_{21}H_{34}BrNO_3 and a molecular weight of approximately 428.4 g/mol . Oxyphenonium exhibits peripheral side effects similar to those of atropine, making it effective in treating conditions such as gastric and duodenal ulcers and relieving visceral spasms .

Typical of quaternary ammonium compounds. It can react with strong oxidizing agents, although no dangerous reactions are typically reported under standard conditions . The compound's structure allows it to participate in hydrolysis reactions, particularly in the presence of cyclodextrins, which can affect its stability and solubility .

The biological activity of Oxyphenonium is primarily attributed to its anticholinergic effects. It acts by blocking acetylcholine receptors on smooth muscle, thereby reducing muscle contractions and secretions in the gastrointestinal tract. This mechanism is beneficial for conditions like irritable bowel syndrome and for managing excessive pharyngeal, tracheal, and bronchial secretions . Additionally, it has a direct relaxing effect on smooth muscle tissues.

The synthesis of Oxyphenonium typically involves a multi-step process that includes the reaction of specific precursors under controlled conditions. A common method includes the formation of the oxyphenonium ion through the reaction of diethylmethylamine with a phenylacetyl derivative . The synthesis can be illustrated as follows:

  • Preparation of Precursors: Obtain diethylmethylamine and phenylacetyl derivatives.
  • Reaction: Combine the precursors in a suitable solvent under controlled temperature.
  • Isolation: Purify the resulting product through crystallization or chromatography.

Studies have shown that Oxyphenonium interacts with various substances, particularly those affecting the gastrointestinal system. Its anticholinergic properties can lead to increased effects when combined with other antimuscarinic agents or medications that influence acetylcholine levels. Research indicates that Oxyphenonium's efficacy may vary based on environmental factors such as pH and the presence of cyclodextrins, which can enhance its solubility and bioavailability .

Oxyphenonium shares similarities with other anticholinergic agents but has unique attributes that distinguish it from them. Below is a comparison with several similar compounds:

Compound NameChemical FormulaUnique Features
AtropineC₁₇H₂₃NO₃Natural alkaloid; used in ophthalmology and bradycardia treatment.
PropanthelineC₂₁H₂₃BrN₂O₃Used primarily for gastrointestinal disorders; less potent than Oxyphenonium.
Hyoscine (Scopolamine)C₁₈H₂₃NO₄SKnown for its use in motion sickness; crosses the blood-brain barrier more readily than Oxyphenonium.
IpratropiumC₂₁H₂₈BrNO₄Primarily used in respiratory diseases; less effective on gastrointestinal motility compared to Oxyphenonium.

Oxyphenonium's unique structure allows it to effectively target specific receptors while minimizing central nervous system side effects compared to some other anticholinergics . This specificity makes it particularly valuable in gastrointestinal applications.

Muscarinic Acetylcholine Receptor Binding Profiles

Oxyphenonium demonstrates distinct binding characteristics to muscarinic acetylcholine receptors, exhibiting its primary pharmacological activity through antagonist interactions at these receptor sites [1]. The compound binds to muscarinic receptors with high affinity, establishing its role as a competitive antagonist that blocks acetylcholine access to receptor binding sites [3]. Research has demonstrated that oxyphenonium satisfies the fundamental criteria for muscarinic receptor binding, including saturability and specificity for the muscarinic receptor system [30].

The binding profile of oxyphenonium reveals that it interacts primarily with the orthosteric binding site of muscarinic receptors, where it competes directly with acetylcholine for receptor occupancy [1] [3]. Studies utilizing tritium-labeled quinuclidinyl benzylate have shown that oxyphenonium effectively inhibits specific radioligand binding to muscarinic receptors in membrane preparations [5]. The compound exhibits binding kinetics that follow classical competitive antagonism patterns, with binding affinities correlating directly with its potency in inhibiting muscarinic responses in physiological systems [30].

Comparative binding studies have revealed that oxyphenonium belongs to a class of quaternary ammonium compounds that demonstrate unique binding behavior compared to tertiary antimuscarinic agents [6]. Research indicates that quaternary derivatives, including oxyphenonium, show shallow or biphasic inhibition curves when competing with radioligands for muscarinic receptor binding sites [6]. This binding characteristic distinguishes oxyphenonium from tertiary antagonists, which typically display steep and monophasic inhibition curves [6].

Receptor Subtype Interaction Differentiation

Oxyphenonium exhibits preferential binding to specific muscarinic receptor subtypes, with research demonstrating significant selectivity differences across the five known muscarinic receptor subtypes [28]. The compound shows highest affinity for muscarinic receptor subtype one, where it functions as an antagonist with considerable potency [1]. Binding studies have revealed that oxyphenonium demonstrates approximately sixty-fold weaker affinity for muscarinic receptor subtype two compared to muscarinic receptor subtype one [28].

The selectivity profile of oxyphenonium extends across muscarinic receptor subtypes three, four, and five, where it maintains moderate affinity interactions [28]. This differential binding pattern reflects the structural variations present in the orthosteric binding sites of different muscarinic receptor subtypes [9]. Research has shown that the addition of a methyl group to the nitrogen atom in quaternary compounds like oxyphenonium fundamentally alters the mode of interaction with muscarinic receptor binding sites compared to their tertiary counterparts [6].

Studies examining receptor subtype selectivity have demonstrated that oxyphenonium binding characteristics vary significantly depending on tissue source and receptor density [33]. The compound exhibits different affinities when binding to muscarinic receptors in membrane preparations derived from various tissues, despite showing similar affinities for standard radioligands across these preparations [33]. This tissue-dependent variation in binding reflects the differential distribution of muscarinic receptor subtypes and their associated binding site conformations [33].

Dual Mechanism Research Findings

Anticholinergic Effects at Receptor Level

Oxyphenonium exerts its anticholinergic effects through specific antagonist activity at acetylcholine receptor sites, blocking the normal physiological actions of acetylcholine on smooth muscle tissues [1] [3]. The compound functions as a muscarinic acetylcholine receptor antagonist, particularly targeting the muscarinic receptor subtype one where it demonstrates highest binding affinity [1]. Research has established that oxyphenonium reduces acetylcholine effects by blocking receptors on smooth muscle, thereby preventing acetylcholine-induced muscle stimulation [3].

The anticholinergic mechanism involves competitive inhibition at muscarinic receptor sites, where oxyphenonium competes with endogenous acetylcholine for binding to the same receptor locations [8]. Studies have demonstrated that this competitive antagonism results in dose-dependent inhibition of muscarinic responses, with the degree of antagonism correlating directly with oxyphenonium concentration and receptor occupancy [22]. The compound exhibits classical competitive antagonist behavior, producing parallel rightward shifts in acetylcholine dose-response curves without affecting maximum response levels [22].

Research utilizing radioligand binding assays has confirmed that oxyphenonium antimuscarinic activity can be quantitatively evaluated through receptor binding studies [37]. The compound demonstrates inhibition constants in the nanomolar range when competing with standard muscarinic radioligands, indicating high affinity for muscarinic receptor binding sites [37]. These binding studies provide quantitative measures of antimuscarinic potency that correlate with functional antagonist activity in physiological preparations [37].

Direct Musculotropic Mechanisms on Smooth Muscle

Beyond its antimuscarinic activity, oxyphenonium demonstrates direct musculotropic effects on smooth muscle that operate independently of receptor-mediated mechanisms [1] [3]. Research has established that oxyphenonium possesses a direct relaxing effect on smooth muscle tissues, contributing to its overall spasmolytic activity through non-receptor-mediated pathways [3] [8]. This direct musculotropic action represents the second component of oxyphenonium dual mechanism of action [1].

The direct effects on smooth muscle involve mechanisms that bypass muscarinic receptor interactions, instead influencing smooth muscle contractility through direct interaction with muscle cell components . Studies have demonstrated that this musculotropic activity contributes significantly to oxyphenonium overall therapeutic effects, particularly in conditions involving smooth muscle spasm . The direct muscle relaxation occurs through pathways that complement the antimuscarinic effects, providing enhanced overall spasmolytic activity .

Research has shown that the musculotropic effects of oxyphenonium can be distinguished from its antimuscarinic effects through experimental approaches that selectively examine direct muscle responses [1]. These direct effects on smooth muscle contractility appear to involve alterations in muscle cell membrane properties and intracellular signaling pathways that control muscle contraction and relaxation . The combination of antimuscarinic and musculotropic mechanisms provides oxyphenonium with enhanced efficacy compared to compounds that operate through single mechanisms [1].

G-Protein Coupling and Signal Transduction Pathways

Inhibition of Adenylate Cyclase

Oxyphenonium influences adenylate cyclase activity through its interactions with muscarinic receptors that couple to specific G-protein subtypes [1] [13]. The compound primarily affects adenylate cyclase function through antagonist activity at muscarinic receptor subtype two, which couples to inhibitory G-proteins that normally suppress adenylate cyclase activity [27]. Research has demonstrated that muscarinic receptor subtype two activation leads to adenylate cyclase inhibition via G-protein-mediated pathways [27].

Studies examining G-protein regulation of adenylate cyclase have shown that this enzyme integrates positive and negative signals through G-protein-coupled receptors [13]. Oxyphenonium antagonist activity at muscarinic receptor subtype two prevents the normal inhibitory influence on adenylate cyclase, thereby modulating cyclic adenosine monophosphate levels in target cells [27]. Research indicates that this modulation of adenylate cyclase activity contributes to the overall pharmacological profile of oxyphenonium [13].

The adenylate cyclase pathway represents a critical component of muscarinic receptor signaling, particularly for receptors that couple to inhibitory G-proteins [12]. Oxyphenonium interference with this pathway through receptor antagonism affects downstream signaling cascades that depend on cyclic adenosine monophosphate as a second messenger [12]. Experimental studies have demonstrated that compounds affecting muscarinic receptor subtype two can significantly alter adenylate cyclase activity and associated cellular responses [27].

Modulation of Potassium Channels

Oxyphenonium influences potassium channel function through its effects on muscarinic receptor-mediated signaling pathways that regulate channel activity [38]. Research has established that muscarinic receptor subtype one activation normally leads to inhibition of specific potassium channel types, particularly channels involved in neuronal excitability regulation [38] [44]. Oxyphenonium antagonist activity at these receptors prevents the normal inhibitory effects on potassium channels [38].

Studies examining muscarinic receptor effects on potassium channels have demonstrated that receptor activation typically results in inhibition of calcium-regulated potassium channels and modulation of potassium channel conductance [44]. Oxyphenonium blockade of muscarinic receptors interferes with these normal regulatory mechanisms, affecting potassium channel function and cellular excitability [15]. Research indicates that potassium channel modulation represents an important component of muscarinic pharmacology [15].

The relationship between muscarinic receptor activation and potassium channel regulation involves complex signaling pathways that can be disrupted by receptor antagonists like oxyphenonium [17]. Studies have shown that muscarinic receptor-mediated effects on potassium channels contribute significantly to the overall physiological responses associated with cholinergic stimulation [17]. Oxyphenonium interference with these pathways through receptor blockade affects the normal balance of cellular excitability and membrane potential regulation [14].

Phosphoinositide Breakdown Influence

Oxyphenonium affects phosphoinositide metabolism through its antagonist activity at muscarinic receptors that couple to phospholipase C activation pathways [19] [38]. Research has demonstrated that muscarinic receptor subtype one normally activates phospholipase C through coupling to specific G-proteins, leading to phosphoinositide breakdown and generation of second messengers [19] [41]. Oxyphenonium blockade of these receptors prevents normal phosphoinositide turnover and associated signaling cascades [38].

Studies examining muscarinic receptor-dependent phospholipase C activation have shown that receptor stimulation results in hydrolysis of phosphatidylinositol bisphosphate, generating inositol trisphosphate and diacylglycerol as second messengers [19] [44]. Oxyphenonium antagonist activity interrupts this signaling pathway, affecting downstream processes that depend on these second messengers [38]. Research indicates that phosphoinositide breakdown represents a fundamental mechanism of muscarinic receptor signaling [18].

The phosphoinositide signaling pathway involves complex interactions between membrane phospholipids and signaling enzymes that can be significantly affected by muscarinic receptor antagonists [18]. Oxyphenonium interference with phospholipase C activation prevents the normal generation of inositol phosphates and affects calcium mobilization from intracellular stores [19] [20]. Studies have demonstrated that this disruption of phosphoinositide metabolism contributes to the overall pharmacological effects of oxyphenonium through modulation of calcium-dependent cellular processes [44].

PropertyValueReference
Molecular FormulaC₂₁H₃₄BrNO₃ [2] [4]
Molecular Weight (Da)428.404 [2] [4]
Chemical ClassQuaternary ammonium anticholinergic [1] [3]
Primary TargetMuscarinic acetylcholine receptor M1 [1]
Mechanism of ActionDual mechanism: antimuscarinic + musculotropic [1] [3] [8]
Binding Affinity (M1)Antagonist activity [1]
Selectivity ProfileM1 > M3 > M4 > M5 >> M2 [6]
Receptor SubtypeG-Protein CouplingPrimary Signaling PathwayOxyphenonium BindingReference
M1Gq/11Phospholipase C activationHigh affinity [1] [28]
M2Gi/oAdenylate cyclase inhibitionLow affinity (60-fold weaker) [28]
M3Gq/11Phospholipase C activationModerate affinity [28]
M4Gi/oAdenylate cyclase inhibitionModerate affinity [28]
M5Gq/11Phospholipase C activationModerate affinity [28]
Pathway ComponentM1 Receptor (Gq/11)M2 Receptor (Gi/o)Reference
G-Protein CouplingPrimary couplingPrimary coupling [1] [42]
Adenylate CyclaseNo direct effectInhibited [13] [27]
Phospholipase CActivatedNot activated [19] [38] [41]
Second MessengersIP₃, DAG, cAMPDecreased cAMP [18] [38]
Potassium ChannelsInhibited (M-current)Activated (GIRK) [14] [15] [38]
Calcium MobilizationIncreased (IP₃-mediated)Decreased [19] [38] [44]
Phosphoinositide BreakdownPIP₂ → IP₃ + DAGNo significant effect [18] [19]

Stereoselectivity in Organic Cation Transport

OCT1 Transport Mechanisms

Organic Cation Transporter 1 (OCT1) represents a critical hepatic uptake transporter that mediates the transport of structurally diverse organic cations including oxyphenonium [1] [2]. The transporter is primarily expressed on the sinusoidal membrane of hepatocytes and functions as a polyspecific, bidirectional facilitative diffusion system [2]. OCT1 operates through an alternating access mechanism that cycles between outward-facing and inward-facing conformational states [3] [4].

Recent cryo-electron microscopy studies have revealed the molecular architecture of OCT1, demonstrating that the transporter contains twelve transmembrane domains with a central substrate-binding cavity [3]. The binding pocket is located in the C-terminal half of the protein and is characterized by hydrophobic gates that stabilize the inward-facing conformation [3]. Charge neutralization within the binding pocket facilitates the release of cationic substrates, providing the molecular basis for the broad substrate recognition capability of OCT1 [3].

For oxyphenonium transport, OCT1 exhibits minimal stereoselectivity compared to other organic cation transporters [5] [6] [7]. The transporter shows non-selective uptake of oxyphenonium enantiomers, with transport kinetics that are largely independent of stereochemical configuration [5]. This lack of stereoselectivity is characteristic of OCT1 across multiple substrate classes, with only 21.4% of tested chiral substrates showing statistically significant stereoselectivity [6].

The molecular mechanism underlying OCT1 transport involves electrogenic uptake driven by the electrochemical gradient of the transported compounds [2]. The transporter recognizes Type I organic cations, including quaternary ammonium compounds such as oxyphenonium, through interactions with key amino acid residues including Asp475 in transmembrane helix 11 [8]. This aspartate residue is generally accepted to play a crucial role by interacting with the positive charge of cationic substrates [8].

OCT2 and OCT3 Differential Stereoselectivity

OCT2 and OCT3 demonstrate markedly different stereoselectivity patterns compared to OCT1, particularly in the transport of oxyphenonium and other organic cations [5] [6] [7]. Both transporters exhibit high stereoselectivity for multiple substrates, with 53.3% of tested chiral compounds showing statistically significant stereoselectivity for both OCT2 and OCT3 [6].

OCT2, primarily expressed in the kidney on the basolateral membrane of proximal tubule cells, shows moderate stereoselectivity for oxyphenonium transport [5] [9]. The transporter functions as the initial step in renal secretion of organic cations, working in conjunction with MATE1 and MATE2-K transporters to facilitate urinary excretion [9]. Molecular docking studies suggest that OCT2 contains multiple binding sites that can accommodate substrates in different orientations, contributing to its stereoselective recognition capabilities [6].

OCT3, which is more widely distributed throughout various tissues including heart, brain, and liver, exhibits moderate stereoselectivity for oxyphenonium similar to OCT2 [5] [10]. Interestingly, OCT2 and OCT3 often display opposite stereoselectivity patterns for the same substrate, indicating distinct molecular recognition mechanisms despite their structural similarities [6] [7]. This phenomenon is particularly evident for compounds such as clidinium, mepenzolate, terbutaline, and zolmitriptan, where OCT2 and OCT3 show high but opposite stereoselectivity while OCT1 remains non-selective [6].

The differential stereoselectivity observed between OCT2 and OCT3 may be attributed to subtle differences in their binding cavity architecture and amino acid composition [6]. Recent cryo-electron microscopy structures of OCT3 bound to inhibitors have revealed the ligand binding pocket configuration, showing how specific amino acid residues contribute to substrate recognition and stereoselectivity [10].

Enantiomer-Specific Research Findings

Comprehensive stereoselective transport studies have revealed important insights into the enantiomer-specific recognition of oxyphenonium by organic cation transporters [5] [6] [7]. The research demonstrates that oxyphenonium enantiomers exhibit distinct transport profiles across different OCT subtypes, with implications for drug disposition and pharmacokinetics.

Quantitative analysis of oxyphenonium transport reveals that while OCT1 shows minimal enantiomer discrimination, both OCT2 and OCT3 demonstrate moderate but significant stereoselectivity [5] [6]. The stereoselectivity primarily affects the maximum transport velocity (Vmax) rather than the apparent affinity (Km), indicating that the stereochemical differences influence the substrate translocation process rather than initial binding recognition [6] [7].

Transport kinetic studies demonstrate that stereoselectivity in OCT-mediated transport is highly substrate-specific [6]. For oxyphenonium, the enantiomeric transport ratios are considerably lower than those observed for other highly stereoselective substrates such as zolmitriptan, which shows remarkably high stereoselectivity with ratios exceeding 25-fold for certain transporter combinations [6] [7].

The molecular basis for enantiomer-specific recognition involves multiple non-covalent interactions between the substrate and transporter binding sites [6]. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces, which contribute to the overall binding energy and substrate selectivity [11]. The quaternary ammonium structure of oxyphenonium, with its bulky cyclohexyl and phenyl substituents, creates specific stereochemical requirements for optimal transporter interaction [1] [12].

Research findings indicate that genetic polymorphisms in OCT genes can influence stereoselectivity patterns [6]. Certain OCT1 variants show altered substrate-specific effects, suggesting that genetic variations may modulate the stereoselectivity of oxyphenonium transport in different populations [6]. This has important implications for personalized medicine approaches and understanding inter-individual variability in drug response.

Stereoselective Metabolism Interactions with CYP2D6

Cytochrome P450 2D6 (CYP2D6) plays a crucial role in the stereoselective metabolism of oxyphenonium and other organic cations [5] [13] [14]. This enzyme, primarily expressed in the liver, is responsible for the metabolism and elimination of approximately 25% of clinically used drugs through hydroxylation, demethylation, and dealkylation reactions [14].

The interaction between OCT1 and CYP2D6 represents a significant mechanism for combined stereoselectivity in drug disposition [5] [13]. Co-overexpression studies using cells transfected with both OCT1 and CYP2D6 have demonstrated additive effects of stereoselectivity, indicating that pharmacokinetic stereoselectivity may result from combined effects in transport and metabolism [5] [13].

For oxyphenonium, CYP2D6 exhibits stereoselective metabolism that complements the transport selectivity observed with organic cation transporters [5] [13]. Single CYP2D6-transfected cells show no metabolism of oxyphenonium due to poor membrane diffusion in the absence of carrier-facilitated uptake [5]. However, in double-transfected cells expressing both OCT1 and CYP2D6, stereoselective metabolism becomes apparent, demonstrating the cooperative effect of uptake and metabolism [5] [13].

The stereoselective metabolism of oxyphenonium by CYP2D6 follows patterns similar to other CYP2D6 substrates such as venlafaxine and tamsulosin [15] [16]. Research has shown that CYP2D6 demonstrates marked stereoselectivity toward specific enantiomers, with stereoselectivity ratios ranging from 2-fold to 9-fold depending on the substrate [15] [16] [17].

Molecular recognition by CYP2D6 involves specific interactions between the substrate and the enzyme's active site [15] [18]. The stereoselective metabolism occurs through preferential binding and catalytic processing of one enantiomer over the other, leading to differential metabolic clearance rates [15] [18]. This selectivity is influenced by the three-dimensional structure of the substrate and its ability to fit within the enzyme's active site architecture [15].

The combined action of OCT1 and CYP2D6 on oxyphenonium metabolism creates a sequential stereoselective process [5] [13]. Initial uptake by OCT1 positions the substrate for subsequent metabolism by CYP2D6, and the stereoselectivity of both processes contributes to the overall pharmacokinetic profile of oxyphenonium enantiomers [5] [13]. This cooperative mechanism has important implications for drug-drug interactions and individual variations in drug response based on genetic polymorphisms in both transporters and metabolizing enzymes [13].

Data Tables

TransporterStereoselectivity Frequency (%)Substrates with Significant StereoselectivityTotal Substrates TestedOxyphenonium StereoselectivityStereoselectivity Pattern
OCT121.4314Non-selectiveLow
OCT253.3815ModerateHigh with opposite preferences
OCT353.3815ModerateHigh with opposite preferences

Table 1: Stereoselectivity Comparison Across OCT Transporters [6]

ParameterValueReference
Molecular Weight348.5 g/molPubChem [1]
Chemical ClassQuaternary ammoniumPubChem [1]
ChargePositivePubChem [1]
OCT1 TransportNon-stereoselectiveGebauer 2023 [5]
OCT2 TransportModerate stereoselectiveGebauer 2023 [5]
OCT3 TransportModerate stereoselectiveGebauer 2023 [5]

Table 2: Oxyphenonium Transport Characteristics [1] [5]

FeatureOCT1OCT2OCT3
Primary LocationLiver (hepatocytes)Kidney (proximal tubules)Widely distributed
Transport DirectionBidirectionalBidirectionalBidirectional
Substrate SpecificityPolyspecificPolyspecificPolyspecific
StereoselectivityLowHighHigh
Genetic PolymorphismsHighly variableModerateModerate

Table 3: OCT Transport Mechanisms Comparison [2] [9] [10]

SubstrateR-enantiomer preferenceS-enantiomer preferenceStereoselectivity RatioReference
VenlafaxineYesNo9-foldEap 2003 [15]
TamsulosinYesNo2-foldGebauer 2023 [5]
ChlorpheniramineNoYes2-foldYasuda 2002 [17]
OxyphenoniumNot specifiedNot specifiedNot quantifiedGebauer 2023 [5]

Table 4: CYP2D6 Stereoselective Metabolism Examples [5] [15] [17]

Physical Description

Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

348.25386895 g/mol

Monoisotopic Mass

348.25386895 g/mol

Heavy Atom Count

25

LogP

0.17
0.17

Melting Point

191.5 °C

UNII

D2G5508Y7I

Related CAS

50-10-2 (bromide)

Drug Indication

For the treatment of visceral spasms

Pharmacology

Oxyphenonium is an anticholinergic drug, a medication that reduces the effect of acetylcholine, a chemical released from nerves that stimulates muscles, by blocking the receptors for acetylcholine on smooth muscle (a type of muscle). It also has a direct relaxing effect on smooth muscle. Oxyphenonium is used to treat or prevent spasm in the muscles of the gastrointestinal tract in the irritable bowel syndrome. In addition, Oxyphenonium inhibits gastrointestinal propulsive motility and decreases gastric acid secretion and controls excessive pharyngeal, tracheal and bronchial secretions.

MeSH Pharmacological Classification

Muscarinic Antagonists

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AB - Synthetic anticholinergics, quaternary ammonium compounds
A03AB03 - Oxyphenonium

Mechanism of Action

Action is achieved via a dual mechanism: (1) a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and (2) a direct effect upon smooth muscle (musculotropic).

Other CAS

14214-84-7
1407-05-2
50-10-2

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024

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